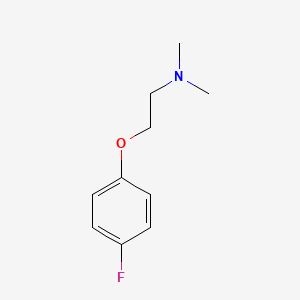

2-(4-fluorophenoxy)-N,N-dimethylethanamine

Description

2-(4-Fluorophenoxy)-N,N-dimethylethanamine is a tertiary amine compound characterized by a phenoxy group substituted with a fluorine atom at the para position and an N,N-dimethyl ethanamine side chain. The fluorine atom may enhance metabolic stability and lipophilicity compared to non-halogenated analogs, while the N,N-dimethyl group could influence solubility and membrane permeability .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNDZNSXYFPGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-fluorophenol with N,N-dimethylethanolamine. This reaction is often facilitated by the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with the ethanamine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while nucleophilic substitution can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-fluorophenoxy)-N,N-dimethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group can enhance binding affinity and specificity, making it a valuable scaffold in drug design . The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Indole Derivatives

Several 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamine derivatives (e.g., 5-bromo, 5-chloro, and 5-iodo analogs) exhibit potent antidepressant and sedative activities in vivo. Key findings include:

- Antidepressant Activity: Bromine and iodine substitutions at the 5-position of the indole ring enhance serotonin receptor (5-HT1A and 5-HT7) binding, with nanomolar affinities observed for 2d (5-Br) and 2e (5-I) .

- Sedative Effects : 5-Chloro and 5-bromo derivatives (2c, 2d) significantly reduce locomotor activity at 20 mg/kg, comparable to clinical antidepressants like fluoxetine .

Comparison: The target compound’s fluorophenoxy group replaces the indole system, likely altering receptor selectivity.

Phenoxy and Phenylpropoxy Analogs

- N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine (3): This mu opioid receptor ligand features a longer alkyl chain (propoxy) and lacks halogenation. Its moderate synthesis yield (40%) highlights challenges in scaling phenoxy-related compounds .

- Venlafaxine-Related Compounds : 2-(4-Methoxyphenyl)-N,N-dimethylethanamine (Impurity A of venlafaxine) shares the N,N-dimethyl ethanamine group but substitutes fluorine with a methoxy group. Methoxy’s electron-donating effects may enhance π-π stacking in serotonin reuptake inhibition, whereas fluorine’s electron-withdrawing nature could alter binding kinetics .

Comparison: The target’s para-fluorophenoxy group may offer improved metabolic stability over methoxy analogs due to fluorine’s resistance to oxidative degradation.

G-Quadruplex-Stabilizing Agents

Psychoactive Tryptamines

- 5-MeO-DMT (2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine): A serotonin receptor agonist with hallucinogenic properties. The methoxy group at the 5-position is critical for 5-HT1A/2A activation .

Comparison: Replacing the indole system with a fluorophenoxy group would likely shift activity away from psychedelic effects toward non-hallucinogenic neurological targets.

Key Insights

- Halogen Effects : Bromine and iodine in indole derivatives enhance serotonin receptor binding, while fluorine’s smaller size may reduce potency but improve pharmacokinetics.

- Aromatic System: Indole-based compounds target serotonin receptors, whereas phenoxy analogs (like the target) may interact with distinct pathways.

- Amine Group : The N,N-dimethyl group is a common feature in CNS-active compounds, aiding blood-brain barrier penetration.

Limitations: Direct data on 2-(4-fluorophenoxy)-N,N-dimethylethanamine is scarce; comparisons rely on structural extrapolation. Further in vitro binding assays and behavioral studies are needed to confirm its pharmacological profile.

Biological Activity

2-(4-Fluorophenoxy)-N,N-dimethylethanamine, also known as Elacridar, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₄FNO

Molecular Weight: 195.24 g/mol

IUPAC Name: this compound

This compound features a fluorinated phenyl group, which enhances its pharmacological properties, particularly in modulating drug transport and metabolism.

This compound primarily functions as an inhibitor of P-glycoprotein (P-gp), a crucial component in the blood-brain barrier and intestinal absorption. By inhibiting P-gp, this compound can enhance the bioavailability of co-administered drugs, particularly anticancer agents.

Key Mechanisms:

- P-glycoprotein Inhibition: Increases the intracellular concentration of drugs by preventing their efflux from cells.

- Modulation of Drug Resistance: Shows potential in overcoming multidrug resistance in cancer therapy.

Biological Activity Overview

The biological activity of this compound has been documented in various studies:

Case Study 1: Cancer Therapy Enhancement

A study investigated the effects of this compound on various cancer cell lines. The compound was shown to significantly increase the cytotoxicity of doxorubicin in resistant cell lines, indicating its potential as an adjuvant therapy in cancer treatment.

- Cell Lines Used: SKM-1 (human myelodysplastic syndrome), MCF-7 (breast cancer).

- Findings: Increased apoptosis and cell cycle arrest were observed when combined with doxorubicin.

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study involving ICR mice, this compound exhibited favorable absorption characteristics with minimal metabolic degradation across different species.

- Key Metrics:

- Bioavailability: Enhanced when co-administered with other drugs.

- Toxicity Profile: Low incidence of adverse effects noted during trials.

Research Findings

Recent research has focused on the synthesis and optimization of derivatives based on the core structure of this compound to improve efficacy and reduce toxicity. Notably, modifications to the dimethylamino group have yielded compounds with improved selectivity for P-glycoprotein inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.